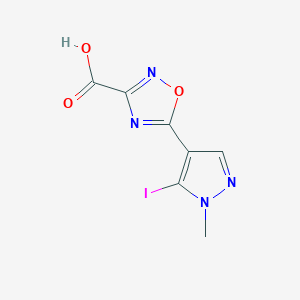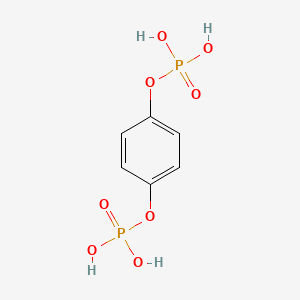
p-Phenylenediphosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Phenylenediphosphoric acid: is an organophosphorus compound characterized by the presence of two phosphoric acid groups attached to a benzene ring at the para positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrolysis of Dichlorophosphine or Dichlorophosphine Oxide: This method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide to produce p-Phenylenediphosphoric acid.
Dealkylation of Dialkyl Phosphonates: The dealkylation of dialkyl phosphonates under acidic conditions (e.g., hydrochloric acid) or using the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis) is another effective method.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-Phenylenediphosphoric acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of one or more functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphoric acid derivatives, while reduction reactions may yield phosphine derivatives.
Applications De Recherche Scientifique
Chemistry: p-Phenylenediphosphoric acid is used as a precursor in the synthesis of various organophosphorus compounds. It is also employed in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug delivery agent and its role in the development of new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of p-Phenylenediphosphoric acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Phenylphosphonic Acid: Similar in structure but with only one phosphonic acid group attached to the benzene ring.
Benzenephosphonic Acid: Another related compound with a single phosphonic acid group.
Diphenylphosphoric Acid: Contains two phosphoric acid groups attached to different benzene rings.
Uniqueness: p-Phenylenediphosphoric acid is unique due to the presence of two phosphoric acid groups at the para positions of the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H8O8P2 |
|---|---|
Poids moléculaire |
270.07 g/mol |
Nom IUPAC |
(4-phosphonooxyphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H8O8P2/c7-15(8,9)13-5-1-2-6(4-3-5)14-16(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12) |
Clé InChI |
SGRJYDWQGVXJFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OP(=O)(O)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


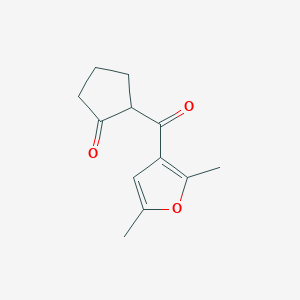
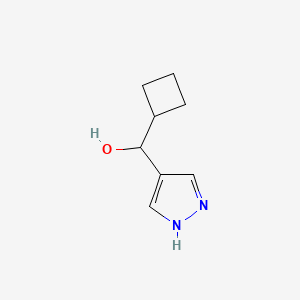
![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)
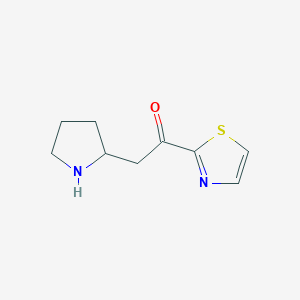
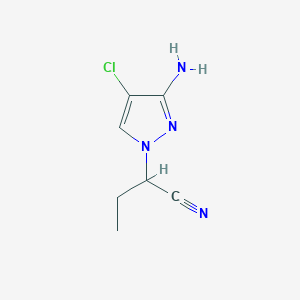
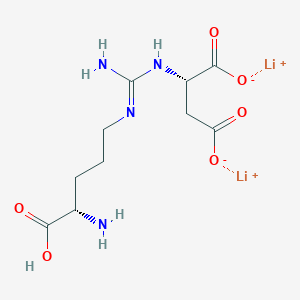
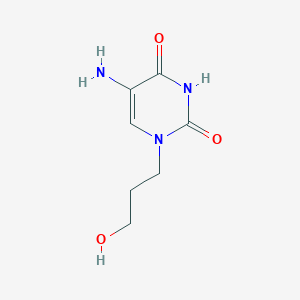


![1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine](/img/structure/B13073595.png)


![(E)-N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide](/img/structure/B13073612.png)
